Hydroxylamine, perchlorate (salt)

Description

BenchChem offers high-quality Hydroxylamine, perchlorate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxylamine, perchlorate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

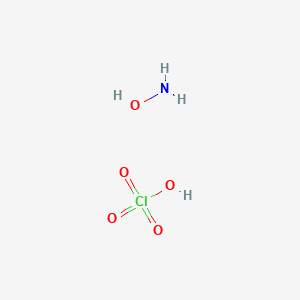

Structure

2D Structure

Properties

IUPAC Name |

hydroxylamine;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.H3NO/c2-1(3,4)5;1-2/h(H,2,3,4,5);2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMNWPYKMOFBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065915 | |

| Record name | Hydroxylamine, perchlorate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15588-62-2 | |

| Record name | Hydroxylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15588-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015588622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine, perchlorate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Chemical Research

Hydroxylamine (B1172632) perchlorate (B79767) serves as a powerful oxidizer, a characteristic that has driven much of the research into its applications. sciencemadness.org In the field of energetic materials, it has been investigated as a high-performance oxidizer for solid and hybrid rocket propellants, valued for its high specific impulse. Beyond propellants, its utility extends to organic and inorganic synthesis, where it functions as a crucial reagent. For instance, it is employed in the conversion of aldehydes and ketones to oximes, which are important intermediates in the synthesis of more complex organic molecules.

In the realm of biological sciences, hydroxylamine perchlorate has demonstrated potential as an antibacterial agent. Its mechanism of action is believed to involve the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair in bacteria. This inhibitory action disrupts bacterial growth and has been shown to be effective against certain bacterial strains. Furthermore, it is utilized in mutagenesis studies due to its ability to act as a DNA nucleobase amine-hydroxylating agent. wikipedia.org

Synthetic Methodologies and Advanced Preparative Techniques for Hydroxylamine Perchlorate

Ion Exchange Synthesis Pathways

Ion exchange is a widely utilized method for synthesizing hydroxylamine (B1172632) perchlorate (B79767), offering a high-purity product by effectively removing unwanted ions. google.com The process typically involves the use of hydroxylamine sulfate (B86663) ((NH₃OH)₂SO₄) and perchloric acid (HClO₄) as starting materials. researchgate.net

Optimization of Process Parameters

The efficiency and yield of hydroxylamine perchlorate synthesis via ion exchange are highly dependent on the optimization of several key process parameters.

The stoichiometry of the reactants, specifically hydroxylamine sulfate and perchloric acid, is a critical factor in maximizing the yield of hydroxylamine perchlorate. Research has shown that specific feeding coefficients for both reactants are necessary for optimal results. For instance, a hydroxylamine sulfate feeding coefficient of 1.2 and a perchlorate feeding coefficient of 0.6 have been identified as optimal in certain studies. researchgate.net The concentration of the reactant solutions also plays a significant role, with a mass fraction of 10% for hydroxylamine sulfate and 20% for perchloric acid being reported as effective. researchgate.net

| Parameter | Optimal Value |

| Hydroxylamine Sulfate Feeding Coefficient | 1.2 |

| Perchloric Acid Feeding Coefficient | 0.6 |

| Hydroxylamine Sulfate Mass Fraction | 10% |

| Perchloric Acid Mass Fraction | 20% |

Data derived from studies on ion exchange synthesis of hydroxylamine perchlorate. researchgate.net

The choice of ion exchange resin and the hydrodynamics of the system are crucial for efficient separation. Both cationic and anionic exchange resins can be employed. google.com In a common approach, a cation exchange resin, such as sulfonated polystyrene, is used. google.com The hydroxylammonium ions (NH₃OH⁺) are adsorbed onto the resin, while the sulfate ions (SO₄²⁻) are washed away. google.com Subsequently, a solution of perchloric acid is passed through the resin, leading to the formation of hydroxylamine perchlorate in the effluent. google.com

The physical structure of the resin, whether microporous (gel-type) or macroporous, is an important consideration. sigmaaldrich.com Macroporous resins offer a larger surface area, which facilitates the ion exchange process and provides better access for larger ions. sigmaaldrich.com The flow rate of the reactant solutions through the ion exchange column also significantly impacts the efficiency of the synthesis. Studies have indicated that a velocity of 244.6 cm/h for the hydroxylamine sulfate solution and 50.3 cm/h for the perchloric acid solution can lead to a yield of up to 96%. researchgate.net

| Resin Type | Functional Group Examples | Key Characteristics |

| Strong Cation Exchange | Sulfonic acid groups | Effective over a wide pH range. sigmaaldrich.com |

| Weak Cation Exchange | Carboxylic acid groups | Used for specific applications requiring weaker acid functionality. sigmaaldrich.com |

| Strong Anion Exchange | Quaternary ammonium (B1175870) groups | Type I (trialkyl ammonium) and Type II (dialkyl 2-hydroxyethyl ammonium) are common. sigmaaldrich.com |

| Weak Anion Exchange | Ammonium groups | Suitable for applications where strong basicity is not required. sigmaaldrich.com |

Mechanism of Ion Separation and Exchange

The fundamental principle behind the ion exchange synthesis of hydroxylamine perchlorate is the selective separation of ions based on their charge. google.com When a solution of a hydroxylammonium salt, such as hydroxylammonium sulfate, is passed through a cation exchange resin, the hydroxylammonium cations (NH₃OH⁺) displace the mobile cations (often H⁺) on the resin, binding to the stationary anionic functional groups of the resin. google.com The anions from the starting salt (e.g., SO₄²⁻) pass through the column and are discarded. google.com

Following the loading of the hydroxylammonium ions onto the resin, a solution containing the desired anion, perchlorate (ClO₄⁻), is introduced in the form of perchloric acid (HClO₄). google.com The high concentration of protons (H⁺) from the perchloric acid then displaces the bound hydroxylammonium ions from the resin. google.com These released hydroxylammonium ions combine with the perchlorate anions in the effluent to form an aqueous solution of hydroxylamine perchlorate. google.com The first step in the thermal decomposition of hydroxylamine perchlorate is the transfer of a proton from the hydroxylammonium ion to the perchlorate anion, forming free hydroxylamine and perchloric acid. dtic.mil This process highlights the ionic nature of the compound and the equilibrium that governs its formation and decomposition.

Alternative and Specialized Synthesis Routes

While ion exchange is a prevalent method, other synthetic strategies, such as metathesis reactions, are also employed for the preparation of hydroxylamine perchlorate.

Metathesis Reactions with Perchlorate Salts

Metathesis, or double displacement, reactions provide an alternative route to hydroxylamine perchlorate. A common approach involves the reaction of a hydroxylamine salt, such as hydroxylammonium chloride (NH₃OHCl) or hydroxylammonium sulfate, with a perchlorate salt, often barium perchlorate (Ba(ClO₄)₂), in a suitable solvent like absolute ethanol. sciencemadness.orggoogle.com The reaction leads to the precipitation of an insoluble salt (e.g., barium chloride or barium sulfate), which can be removed by filtration, leaving the desired hydroxylamine perchlorate in the solution. sciencemadness.orggoogle.com

Another variation of the metathesis approach involves reacting hydroxylammonium sulfate or chloride with sodium hydroxide (B78521) in an alkanol solvent to produce free hydroxylamine, which is then neutralized with perchloric acid to yield hydroxylamine perchlorate. google.com The selection of the appropriate starting materials and solvent is crucial to ensure the precipitation of the byproduct and the solubility of the final product.

| Starting Materials | Precipitated Byproduct |

| Hydroxylammonium chloride and Barium perchlorate | Barium chloride (BaCl₂) sciencemadness.orggoogle.com |

| Hydroxylammonium sulfate and Barium perchlorate | Barium sulfate (BaSO₄) sciencemadness.org |

| Hydroxylammonium sulfate and Sodium perchlorate | Sodium sulfate (Na₂SO₄) google.com |

Formation of Coordination Complexes

The formation of coordination complexes with hydroxylamine perchlorate can be approached in several ways. One method involves the use of a pre-synthesized hydroxylamine perchlorate salt, which is then reacted with a metal salt. Alternatively, a metal perchlorate salt can be reacted with a ligand that incorporates a hydroxylamine moiety. The resulting complexes often feature hydroxylamine as a neutral ligand (NH₂OH) or in its deprotonated form (NH₂O⁻), with the perchlorate ion typically acting as a counter-anion to balance the charge of the metal complex.

A notable example involves the synthesis of manganese complexes where a ligand containing an amidoxime (B1450833) group, which includes a hydroxylamine functional group, is reacted with manganese perchlorate. For instance, the reaction of pyridine-2,6-diamidoxime with manganese perchlorate in an alcoholic medium has been reported to yield coordination complexes. In such cases, the hydroxylamine-containing ligand chelates to the metal center, and the perchlorate ions remain in the crystal lattice, primarily serving a charge-balancing role.

Another area of investigation has been the reaction of hydroxylamine with metal porphyrin complexes. Studies have shown that the reaction of hydroxylamine with certain metal porphyrins can lead to the formation of bis(hydroxylamine) complexes. For example, under specific conditions, cobalt(II) porphyrins react with hydroxylamine to form stable cobalt(III)-bis(hydroxylamine) complexes. While these studies provide insight into the coordination of hydroxylamine to a metal center, the counter-ion is not always perchlorate.

The inherent instability of many hydroxylamine complexes, due to the propensity of the coordinated hydroxylamine to undergo redox reactions with the metal center, has been a significant hurdle. Metal ions such as Fe(III) and Cu(II) are known to catalyze the decomposition of hydroxylamine. This reactivity necessitates careful control of reaction conditions, including temperature, pH, and the choice of solvent, to isolate stable coordination compounds.

Detailed structural and spectroscopic data for coordination complexes specifically containing hydroxylammonium ([NH₃OH]⁺) as the cation and perchlorate as the anion are scarce. The crystal structure of hydroxylammonium perchlorate itself has been determined, revealing a salt-like structure with distinct hydroxylammonium cations and perchlorate anions. However, this does not represent a coordination complex in the traditional sense where a metal ion is the central atom.

The following table summarizes some key aspects of coordination complexes involving components related to hydroxylamine and perchlorate, based on available research.

| Metal Ion | Ligand | Perchlorate Role | Key Findings |

| Mn(II) | Pyridine-2,6-diamidoxime | Counter-ion | Formation of a coordination complex where the hydroxylamine-containing ligand coordinates to the manganese center. |

| Co(II) | Porphyrin | Not always present | Formation of a stable Co(III)-bis(hydroxylamine) complex under certain conditions. The perchlorate is not necessarily the counter-ion in all reported instances. |

| Cu(II) | Cytosine | Counter-ion | Synthesis of a copper(II) complex with cytosine where perchlorate acts as the counter-ion. This does not directly involve hydroxylamine as a ligand. |

Advanced Spectroscopic and Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within hydroxylamine (B1172632) perchlorate (B79767).

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is instrumental in characterizing the structure of hydroxylamine perchlorate. researchgate.net The technique identifies the vibrational modes of the molecule's functional groups, offering a molecular fingerprint. In the analysis of an 82.5% hydroxylamine perchlorate solution, IR spectroscopy was used to confirm the compound's structural integrity. researchgate.net

The IR spectrum of hydroxylamine perchlorate is expected to exhibit characteristic absorption bands corresponding to the vibrations of the hydroxylammonium cation (NH₃OH⁺) and the perchlorate anion (ClO₄⁻). While specific spectral data for HAP is not detailed in the provided results, general characteristics of related compounds can be inferred. For instance, the perchlorate ion, with its tetrahedral symmetry, displays specific vibrational modes. nih.govnih.gov The hydroxylammonium ion would show bands related to N-H, O-H, and N-O stretching and bending vibrations. researchgate.netmdpi.com The presence and position of these bands provide direct evidence for the compound's composition and can indicate interactions such as hydrogen bonding. nih.gov

Table 1: Expected IR Absorption Regions for Hydroxylamine Perchlorate Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H | Stretching | 3500 - 3200 |

| N-H | Stretching | 3300 - 3000 |

| N-O | Stretching | 1000 - 900 |

| ClO₄⁻ | Stretching | ~1100 |

This table is illustrative and based on general spectroscopic principles and data from related compounds.

Raman Spectroscopy Investigations

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For perchlorate-containing compounds, Raman spectroscopy is particularly useful for characterizing the symmetric stretching mode of the ClO₄⁻ ion, which appears as a strong, sharp peak. nih.govrsc.org

Studies on similar perchlorate salts, such as those of pyridine, show a strong Raman band for the symmetric stretching mode of the perchlorate ion around 930 cm⁻¹. mdpi.com The asymmetric stretching and bending modes of the perchlorate ion are also observable in the Raman spectrum. mdpi.com For hydroxylamine perchlorate, Raman spectroscopy would be invaluable in confirming the presence and symmetry of the perchlorate anion and providing details about the hydroxylammonium cation's vibrational modes.

Table 2: Characteristic Raman Shifts for the Perchlorate Anion

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Symmetric Stretch (ν₁) | ~930 |

| Symmetric Bend (ν₂) | ~460 |

| Asymmetric Stretch (ν₃) | ~1100 |

| Asymmetric Bend (ν₄) | ~625 |

Data compiled from studies on various perchlorate salts. mdpi.comsshade.eu

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of hydroxylamine perchlorate and for identifying its decomposition products.

High-Performance Liquid Chromatography Coupled with Electrospray Ionization Mass Spectrometry (HPLC/ESI/MS) for Quantification

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI/MS) is a highly sensitive and selective method for the quantification of perchlorate in various matrices. chromatographyonline.comepa.gov This technique is particularly well-suited for analyzing ionic compounds like hydroxylamine perchlorate. The HPLC separates the compound of interest from other components in a sample, and the ESI/MS allows for its specific detection and quantification. nih.govnih.gov

EPA Method 6850, for instance, details the use of HPLC/ESI/MS for the determination of perchlorate in environmental samples, demonstrating the robustness of this technique for low-level detection. chromatographyonline.comwaters.com The method's high sensitivity and wide linear range make it suitable for precise quantification of hydroxylamine perchlorate in various applications. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying the volatile and semi-volatile products formed during the thermal decomposition of hydroxylamine perchlorate. dtic.mil In a GC-MS analysis, the decomposition products are separated based on their boiling points and affinities for the GC column and then identified by their mass spectra. chromatographyonline.com

Studies on the thermal decomposition of hydroxylamine perchlorate have identified several gaseous products. dtic.mil Mass thermal analysis has shown that the initial step is the dissociation of the salt into free hydroxylamine and perchloric acid. dtic.mil Subsequent oxidation of the dissociated hydroxylamine by perchloric acid leads to the formation of water, oxides of nitrogen (such as nitrous oxide), oxygen, and hydrogen chloride. sciencemadness.orgdtic.mil

Table 3: Identified Decomposition Products of Hydroxylamine Perchlorate

| Product | Chemical Formula |

| Water | H₂O |

| Nitrous Oxide | N₂O |

| Nitrogen | N₂ |

| Oxygen | O₂ |

| Hydrogen Chloride | HCl |

Source: Data from mass thermal analysis of hydroxylamine perchlorate. sciencemadness.orgdtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. While no specific NMR data for hydroxylamine perchlorate were found in the provided search results, the principles of NMR suggest it would be a valuable characterization technique.

A ¹H NMR spectrum of hydroxylamine perchlorate would be expected to show signals corresponding to the protons of the hydroxyl (-OH) and ammonium (B1175870) (-NH₃⁺) groups. The chemical shifts and coupling patterns of these signals would provide insights into the molecule's structure and the electronic environment of the protons. Similarly, a ¹⁴N NMR spectrum could be used to probe the nitrogen atom of the hydroxylammonium ion. The use of deuterated solvents is standard in NMR to avoid interference from solvent protons. rsc.org

Advanced X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a material. It is element-selective and can be applied to samples in various forms, including crystalline solids, amorphous materials, and solutions. The technique involves tuning synchrotron X-ray radiation to the absorption edge of a core electron of the element of interest and measuring the absorption coefficient as a function of the incident X-ray energy.

High-Energy Resolution Fluorescence Detection X-ray Absorption Spectroscopy (HERFD-XAS) represents a significant advancement over conventional XAS methods. By using a crystal analyzer spectrometer to monitor only a specific fluorescence emission line, HERFD-XAS can overcome the inherent spectral broadening caused by the finite lifetime of the core hole that is created during the absorption process. stanford.edumdpi.com This results in X-ray Absorption Near Edge Structure (XANES) spectra with significantly higher energy resolution and more clearly defined features compared to those obtained through standard transmission or total fluorescence yield (TFY) modes. stanford.edumdpi.com

The enhanced resolution of HERFD-XANES allows for a more precise determination of the electronic structure (e.g., oxidation state) and the coordination geometry of the absorbing atom. mdpi.com For instance, subtle variations in XANES spectra upon the adsorption of molecules onto a catalyst surface, which may be obscured in conventional spectra, become clearly visible. stanford.edu Studies on platinum and iron-containing compounds have demonstrated the superiority of HERFD-XANES for speciation. mdpi.commdpi.com It can distinguish between different species like ferrihydrite and goethite in a sample, which have very similar conventional XANES spectra, by revealing distinctive pre-edge and main-edge features. mdpi.com This capability is crucial for identifying the specific orbitals involved in chemical bonding, providing fundamental insights into reaction mechanisms. stanford.edu

Table 1: Comparison of Conventional XAS and HERFD-XAS

| Feature | Conventional XAS (TFY/Transmission) | HERFD-XAS |

|---|---|---|

| Energy Resolution | Limited by core-hole lifetime broadening | High, suppresses core-hole lifetime broadening. stanford.edumdpi.com |

| Spectral Features | Broad, often overlapping features | Sharper, more pronounced, and better-resolved features. mdpi.com |

| Sensitivity | Lower for subtle structural changes | Higher sensitivity to chemical state and local geometry. stanford.edu |

| Applications | Determination of average oxidation state and coordination | Precise speciation, identification of bonding orbitals, analysis of complex mixtures. stanford.edumdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used for the direct detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.gov The method is founded on the principle that unpaired electrons, possessing a magnetic moment, will absorb microwave radiation when placed in a strong magnetic field. The resulting EPR spectrum provides a characteristic "fingerprint" that can identify the radical species present. nih.gov

In the context of hydroxylamine chemistry, EPR is particularly valuable when using cyclic hydroxylamines as molecular spin probes to detect and quantify short-lived reactive oxygen species (ROS). nih.gov The underlying mechanism involves the reaction of the EPR-silent hydroxylamine probe with an ROS, such as the superoxide (B77818) radical (O₂⁻), which oxidizes the hydroxylamine into a stable nitroxide radical. nih.gov These resulting nitroxides are paramagnetic and produce a strong, easily measurable EPR signal. nih.gov

This approach has several advantages:

High Sensitivity: The reaction between hydroxylamine probes and superoxide is very fast, often orders of magnitude faster than traditional spin trapping methods. nih.gov

Signal Stability: The nitroxides formed are generally more stable than the radical adducts from other spin traps, allowing for accumulation to detectable levels. nih.govnih.gov

Quantitative Analysis: The intensity of the EPR signal is proportional to the concentration of the nitroxide radical, enabling quantitative measurements of ROS production. nih.gov

This methodology has been widely applied in biological systems to study oxidative stress both in vivo and ex vivo. nih.gov It is important to note that the resulting nitroxides can be metabolically reduced back to the EPR-silent hydroxylamine by cellular antioxidants, a factor that must be considered during kinetic analysis. nih.gov

Table 2: EPR Spectroscopy with Hydroxylamine Probes for ROS Detection

| Parameter | Description | Reference |

|---|---|---|

| Principle | EPR-silent hydroxylamine is oxidized by ROS to a stable, EPR-active nitroxide radical. | nih.gov |

| Target Species | Primarily superoxide (O₂⁻) and other reactive oxygen species. | nih.gov |

| Detected Species | Stable nitroxide radicals. | nih.gov |

| Key Advantage | Fast reaction rate and high stability of the resulting signal compared to other methods. | nih.gov |

| Consideration | Potential for in-situ bioreduction of the nitroxide back to hydroxylamine. | nih.gov |

UV-Vis Absorption Spectroscopy for Kinetic Analysis

UV-Visible (UV-Vis) absorption spectroscopy is a widely used analytical technique for studying chemical reaction kinetics. thermofisher.com The method relies on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength over time, one can track the change in concentration of a reactant or product and thereby determine the reaction rate, rate law, and rate constant. thermofisher.com

When a chemical reaction occurs, the structure of the reactants changes, leading to an alteration of their electronic energy levels. This, in turn, changes their characteristic absorption spectrum. thermofisher.com For instance, the reaction between crystal violet and hydroxide (B78521) ions results in a structural change that causes a loss of absorbance at 590 nm, allowing the reaction to be monitored. thermofisher.com

This technique is applicable to reactions involving hydroxylamine. Studies have established the characteristic UV-Vis absorption spectra for standard concentrations of hydroxylamine (NH₂OH), providing the basis for its detection and quantification. researchgate.net For more complex reaction systems, advanced methods like two-dimensional (2D) correlation UV-Vis spectroscopy can be employed. This approach has been used to elucidate the intricate conversion mechanisms between the stable radical TEMPO, its corresponding hydroxylamine (TEMPOH), and its oxoammonium cation by analyzing dynamic spectra recorded over time. researchgate.net Such analysis helps to deconvolve overlapping spectral bands and reveal the sequence of chemical transformations. researchgate.net

Table 3: Principles of Kinetic Analysis using UV-Vis Spectroscopy

| Concept | Description | Reference |

|---|---|---|

| Basis | Beer's Law: Absorbance is proportional to concentration. | thermofisher.com |

| Methodology | Monitoring the change in absorbance of a chromophore at a specific wavelength over time. | thermofisher.com |

| Output | Determination of reaction order, rate law, and rate constant (k). | thermofisher.comthermofisher.com |

| Advanced Application | 2D correlation spectroscopy can resolve complex, overlapping spectra to clarify reaction mechanisms. | researchgate.net |

Flow Cytometry with Fluorescent Probes

Flow cytometry is a high-throughput technique that measures and analyzes the physical and chemical characteristics of single cells or particles as they pass through a laser beam. When combined with fluorescent probes, it becomes a powerful tool for detecting specific molecules or cellular events. nih.gov

In the context of hydroxylamine perchlorate, this methodology can be applied to study its interactions or detect its constituent ions. The detection of reactive oxygen species (ROS), for which hydroxylamines are used as EPR probes, can also be accomplished with fluorescent probes in flow cytometry. nih.gov Probes such as MitoSOX™ Red and dihydroethidium (B1670597) (DHE) are used to specifically detect superoxide, while others like MitoPY1 are sensitive to hydrogen peroxide. nih.gov Upon reacting with their target ROS, these probes become highly fluorescent, and the fluorescence intensity, as measured by the flow cytometer, can be correlated with the level of ROS production within individual cells. nih.gov

Furthermore, significant research has been dedicated to developing fluorescent probes specifically for the detection of the perchlorate anion (ClO₄⁻) due to its role as an environmental pollutant. nih.gov These chemosensors are designed to selectively bind to perchlorate ions, resulting in a measurable change in their fluorescent properties. nih.gov This provides a sensitive and selective method for detecting perchlorate in various samples. nih.gov The development of probes like hMSCs-Neu perchlorate, a fluorescent molecule that contains a perchlorate salt, highlights the integration of perchlorate into functional chemical tools for biological research. medchemexpress.com

Table 4: Examples of Fluorescent Probes for Analysis via Flow Cytometry

| Fluorescent Probe | Target Species | Detection Principle | Reference |

|---|---|---|---|

| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | Oxidized by O₂⁻, intercalates with mitochondrial DNA and emits red fluorescence. | nih.gov |

| Dihydroethidium (DHE) | Superoxide (O₂⁻) | Oxidized to 2-hydroxyethidium, which intercalates with DNA and fluoresces. | nih.gov |

| MitoPY1 | Hydrogen Peroxide (H₂O₂) | Boronate-based probe is converted to a phenol (B47542) upon interaction with H₂O₂, emitting green fluorescence. | nih.gov |

| Perchlorate Chemosensors | Perchlorate Ion (ClO₄⁻) | Selective binding to a synthetic chromophore causes a change in fluorescence (e.g., quenching or enhancement). | nih.gov |

Crystallography and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that yields detailed information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms. carleton.edu This method has been applied to hydroxylamine (B1172632) perchlorate (B79767) to determine its molecular structure with high precision. semanticscholar.org

The crystal structure of hydroxylammonium perchlorate, [NH₃OH]⁺[ClO₄]⁻, was determined at -150°C. This investigation revealed that the compound possesses a salt-like structure composed of distinct hydroxylammonium cations and perchlorate anions. semanticscholar.org

Detailed structural data for coordination complexes that specifically contain the hydroxylammonium ([NH₃OH]⁺) cation and a perchlorate anion are not widely available. However, in a broader context of coordination chemistry, hydroxylamine can act as a neutral ligand (NH₂OH) or its deprotonated form (NH₂O⁻). In such complexes, the perchlorate ion often serves as a counter-anion, balancing the charge of the central metal ion complex without directly participating in the primary coordination sphere.

Crystallographic Data for Hydroxylammonium Perchlorate at -150°C

| Parameter | Value |

|---|---|

| Formula | [NH₃OH]⁺[ClO₄]⁻ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.03(1) |

| b (Å) | 8.35(2) |

| c (Å) | 7.52(2) |

Data sourced from Dickens, B. (1969). semanticscholar.org

Crystal Lattice Doping Investigations

Crystal lattice doping involves the intentional introduction of impurities or foreign ions into a crystal structure to modify its physical and chemical properties. While specific studies on the doping of the hydroxylamine perchlorate lattice are not prominent in available literature, extensive research on the closely related and structurally similar ammonium (B1175870) perchlorate (AP) provides significant insights into the potential effects of doping on this class of compounds.

The doping of ammonium perchlorate with transition metal compounds, such as copper perchlorate or iron perchlorate, is a known method to enhance its rate of thermal decomposition. researchgate.net This is achieved by introducing reactive species directly into the crystal lattice through co-crystallization. The incorporation of these dopant ions can significantly alter the crystal's morphology and thermal characteristics. researchgate.net For instance, doping can lead to anisotropic expansion of the crystal lattice, where the unit cell expands at different rates along different crystallographic axes. rsc.org This distortion of the lattice can create strain and defects, which may serve as active sites for initiating decomposition, thereby lowering the activation energy required for the process. researchgate.net

Effects of Doping on Ammonium Perchlorate Properties

| Dopant Type | Observed Effect | Reference |

|---|---|---|

| Transition Metal Compounds (e.g., Copper Perchlorate) | Increases the rate of thermal decomposition. | researchgate.net |

| Foreign Ions | Changes in crystal morphology and ballistic properties. | researchgate.net |

| Foreign Ions | Decrease in decomposition temperature compared to pure AP. | researchgate.net |

These findings on ammonium perchlorate suggest that similar doping strategies applied to hydroxylamine perchlorate could lead to comparable modifications of its crystal structure and reactivity.

Reaction Mechanisms and Kinetics of Hydroxylamine Perchlorate Transformations

Thermal and Mechanical Decomposition Mechanisms

The thermal and mechanical decomposition of hydroxylamine (B1172632) perchlorate (B79767) is a multifaceted process initiated by proton transfer and characterized by its redox instability, leading to rapid energy release.

Mass thermal analysis has been employed to study the dissociation of hydroxylamine perchlorate. The activation energy for this dissociation process, occurring between 65°C and 77°C, has been determined to be 20.7 ± 2 kcal/mole. dtic.mil This energy is necessary to initiate the dissociation of the salt into hydroxylamine and perchloric acid. dtic.mil Following this initial dissociation, further energy is required for the subsequent decomposition of the free hydroxylamine. dtic.mil A crystalline phase transition for hydroxylamine perchlorate has been reported to occur between 57°C and 62°C, with a calculated activation energy of 57.7 ± 2 kcal/mole for this transition. dtic.mil

Table 1: Activation Energies in the Thermal Decomposition of Hydroxylamine Perchlorate

| Process | Temperature Range (°C) | Activation Energy (kcal/mole) |

| Crystalline Phase Transition | 57 - 62 | 57.7 ± 2 |

| Dissociation to Hydroxylamine and Perchloric Acid | 65 - 77 | 20.7 ± 2 |

| Oxidation of Dissociated Hydroxylamine | - | 28 - 32 |

This table presents the activation energies for the key steps in the thermal decomposition of hydroxylamine perchlorate, as determined by mass thermal analysis. dtic.mil

Upon heating, hydroxylamine perchlorate decomposes to produce a variety of gaseous products. Mass thermal analysis has identified these products as water, various oxides of nitrogen, oxygen, and hydrogen chloride. dtic.mil More specific identification of the gaseous products from the decomposition of hydroxylammonium perchlorate when heated above 89°C includes nitrogen (N₂), nitrous oxide (N₂O), oxygen (O₂), chlorine (Cl₂), hydrogen chloride (HCl), and water vapors. sciencemadness.org The decomposition flame has been described as blue. sciencemadness.org

Table 2: Gaseous Decomposition Products of Hydroxylamine Perchlorate

| Product | Chemical Formula |

| Nitrogen | N₂ |

| Nitrous Oxide | N₂O |

| Oxygen | O₂ |

| Chlorine | Cl₂ |

| Hydrogen Chloride | HCl |

| Water | H₂O |

This table lists the identified gaseous products from the thermal decomposition of hydroxylamine perchlorate. dtic.milsciencemadness.org

The decomposition of hydroxylamine perchlorate is significantly influenced by the presence of certain metal ions, which act as catalysts and accelerate the decomposition process. Research has shown that metal ions such as iron (Fe³⁺) and copper (Cu²⁺) catalyze the decomposition through mechanisms involving radical intermediates, which can lead to an explosive release of energy. researchgate.net The addition of ferric salts to a solution of hydroxylammonium perchlorate is known to accelerate its decomposition. sciencemadness.org

While detailed kinetic models specifically for hydroxylamine perchlorate are not extensively available in the provided search results, research on hydroxylamine (HA) and its aqueous solutions provides relevant insights. The decomposition of hydroxylamine is understood to be an explosive process, and kinetic models have been developed to characterize its thermal decomposition. nih.gov These models often identify hydrogen abstraction leading to the formation of HNOH and H₂NO as dominant primary steps in the decomposition of NH₂OH. nih.gov For ammonium (B1175870) perchlorate, another related energetic material, kinetic models show that the decomposition process can be divided into stages such as autocatalysis, low-temperature diffusion, and high-temperature stable-phase reaction. researchgate.net

Hydroxylamine perchlorate is characterized by its significant redox instability. The perchlorate anion (ClO₄⁻) is a strong oxidizing agent, while the hydroxylamine (NH₂OH) component has reducing properties. This internal redox couple is the primary reason for the compound's energetic nature and propensity for violent decomposition upon ignition.

Aqueous solutions of hydroxylamine perchlorate (20–25%) have been observed to detonate at temperatures ranging from 407°C to 587°C. The compound is also sensitive to mechanical shock, with a reported drop height sensitivity of 2 cm. When heated above 89°C, it undergoes violent decomposition, and at 150°C, it can explode. sciencemadness.org The addition of substances like bromates, iodates, or chlorites to a concentrated solution can also trigger an explosion. sciencemadness.org

Oxidation-Reduction Chemistry

The chemistry of hydroxylamine perchlorate is dominated by oxidation-reduction reactions. The perchlorate anion is a potent oxidizer, and the hydroxylammonium cation can act as a reducing agent.

Hydroxylamine perchlorate can be oxidized to form products such as nitrous acid and dinitrogen monoxide under specific conditions. Conversely, it can act as a reducing agent in various reactions with both organic and inorganic compounds. For instance, in nuclear chemistry, hydroxylamine is utilized to reduce Pu(IV) to Pu(III) in perchlorate solutions under acidic conditions.

The reaction with nitric acid can facilitate oxidation reactions. The redox chemistry of hydroxylamine with transition metals in solution is complex and can yield a variety of oxidation products, including N₂, N₂O, NO, NO₂⁻, or NO₃⁻, depending on the reaction conditions. researchgate.net

Oxidation by Metal Cations (e.g., Vanadium(V) Ions)

The oxidation of hydroxylamine by metal cations is a subject of detailed kinetic and mechanistic study. The reaction with aquavanadium(V) ions in an aqueous perchlorate medium serves as a prime example of these complex transformations.

The oxidation of hydroxylamine by Vanadium(V) in a perchloric acid solution demonstrates complex kinetics. rsc.org The reaction is first-order with respect to the concentration of Vanadium(V). rsc.org However, the order with respect to hydroxylamine is found to be between zero and one. rsc.org This suggests a mechanism involving the formation of an intermediate complex.

The stoichiometry of the reaction, defined as the ratio of the change in Vanadium(V) concentration to the change in hydroxylamine concentration, varies between 1:1 and 2:1 when Vanadium(V) is in excess. rsc.org

Kinetic evidence points to two distinct pathways for the reaction. These pathways are dependent on the acidity of the solution and involve different forms of the Vanadium(V) ion reacting with the protonated hydroxylamine (NH₃OH⁺). The proposed mechanism involves the formation of intermediate complexes, specifically VO₂⁺·NH₃OH⁺ and V(OH)₂³⁺·NH₃OH⁺. rsc.org The decomposition of these complexes is the rate-determining step.

Pathway 1: Involves the reaction of VO₂⁺ with NH₃OH⁺.

Pathway 2: Involves the reaction of the more protonated V(OH)₂³⁺ with NH₃OH⁺. rsc.org

Table 1: Activation Parameters for the Oxidation of Hydroxylamine by Vanadium(V)

| Pathway | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|

| Pathway 1 (via VO₂⁺·NH₃OH⁺) | 85 ± 8 | +2 ± 25 |

| Pathway 2 (via V(OH)₂³⁺·NH₃OH⁺) | 91 ± 3 | +10 ± 10 |

Data sourced from a study conducted at a constant ionic strength of 5.0 mol dm⁻³. rsc.org

Oxidation by Polyoxometalates (e.g., Enneamolybdomanganate(IV) Ion)

Polyoxometalates (POMs) are metal-oxygen cluster anions that can act as potent oxidizing agents. semanticscholar.org The oxidation of hydroxylamine by the Waugh-type POM, enneamolybdomanganate(IV) ion ([MnIVMo₉O₃₂]⁶⁻), has been investigated in aqueous perchloric acid. semanticscholar.orgorientjchem.org

The reaction product was identified as nitrous oxide (N₂O), with a stoichiometry of one mole of the oxidant per mole of hydroxylamine. semanticscholar.orgorientjchem.org The kinetics of the reaction were studied under pseudo-first-order conditions. The rate of the reaction was found to increase with increasing concentrations of the hydrogen ion and the enneamolybdomanganate(IV) oxidant. semanticscholar.orgorientjchem.org Interestingly, the rate was independent of the hydroxylamine concentration. semanticscholar.orgorientjchem.org

Under the experimental conditions, hydroxylamine exists entirely in its protonated form (NH₃OH⁺). The oxidant, however, exists in both protonated and unprotonated forms, and both are active species in the reaction, reacting with NH₃OH⁺ at different rates. semanticscholar.orgorientjchem.org This leads to a hydrogen ion-catalyzed reaction. The proposed mechanism involves a direct two-electron transfer in the slow, rate-determining step, without the formation of a precursor complex. orientjchem.org Changes in ionic strength and solvent polarity did not affect the reaction rate. semanticscholar.orgorientjchem.org

The derived rate law, which is consistent with the experimental data, includes both hydrogen-dependent and independent terms. semanticscholar.org

Table 2: Activation Parameters for the Oxidation of Hydroxylamine by Enneamolybdomanganate(IV)

| Pathway | ΔH‡ (kJmol⁻¹) | ΔS‡ (J K⁻¹mol⁻¹) | ΔG‡ (kJmol⁻¹) |

|---|---|---|---|

| Hydrogen Dependent Path | 53.7 ± 2 | -121.4 ± 5 | 78.2 ± 2 |

| Hydrogen Independent Path | 43.1 ± 1 | -172.0 ± 5 | 94.9 ± 2 |

Data sourced from kinetic studies in aqueous perchloric acid. semanticscholar.org

Role as an Oxidizer in Various Chemical Systems

Hydroxylammonium perchlorate is recognized as a powerful oxidizing agent. sciencemadness.org This property is particularly exploited in the formulation of high-energy materials, such as solid rocket propellants. google.com It offers a superior energy output and a better oxygen balance compared to more conventional oxidizers like ammonium perchlorate. google.com When heated, hydroxylammonium perchlorate decomposes, releasing a mixture of gases including nitrogen, nitrous oxide, and oxygen. sciencemadness.org Its high density and specific impulse make it an advantageous component in propellant compositions. google.com

Reduction Reactions (e.g., Plutonium Redox Studies)

In addition to its role as an oxidizer, hydroxylamine (in the form of its salts like hydroxylamine nitrate (B79036) or perchlorate) is widely used as a reducing agent, particularly in the reprocessing of nuclear fuel. osti.govinl.goviaea.org A key application is the reduction of plutonium(IV) to plutonium(III) in the PUREX (Plutonium-Uranium Redox Extraction) process. osti.goviaea.orgosti.gov This reduction is crucial for separating plutonium from uranium, as Pu(III) is not extractable into the organic phase used in the process, while Pu(IV) is. osti.goviaea.org

The kinetics of the one-equivalent reduction of Pu(IV) by hydroxylamine in nitric acid solution are complex. osti.goviaea.orgosti.gov The experimental rate law suggests a multi-step reaction mechanism. iaea.orgosti.gov The reaction is significantly inhibited by the presence of Pu(III), indicating a reversible step or a back reaction involving a reaction intermediate. osti.goviaea.org

A proposed mechanism involves the rapid approach to equilibrium of the reduction reaction with its reverse reaction. iaea.orgosti.gov The rate-controlling step is believed to be the dimerization of the NH₂O radical intermediate to form H₂N₂O₂, which subsequently decomposes into nitrogen and water. iaea.orgosti.gov The stoichiometry of the reaction (moles of Pu(IV) consumed per mole of hydroxylamine) can vary depending on the initial reactant concentrations. osti.gov

Table 3: Kinetic Parameters for the Reduction of Pu(IV) by Hydroxylamine

| Parameter | Value | Conditions |

|---|---|---|

| k' | 0.029 ± 0.008 M⁵ sec⁻¹ | 30°C |

| K_d (dissociation constant for PuNO₃³⁺) | 0.33 ± 0.15 M | 30°C |

| Apparent Activation Energy | 31 ± 1 kcal/mole | - |

Data sourced from kinetic studies in nitric acid solution. iaea.orgosti.gov

Substitution Reactions and Derivative Formation

Hydroxylamine and its derivatives participate in a variety of substitution reactions, which are fundamental in organic synthesis. wiley-vch.dewikipedia.org One of the most common reactions is the condensation with aldehydes and ketones to form oximes. wikipedia.orgkhanacademy.org This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality of the oxime. wikipedia.orgkhanacademy.org

Hydroxylamine-derived reagents are also employed in electrophilic amination reactions to form C-N bonds. wiley-vch.de These reactions can be catalyzed by transition metals, such as copper or palladium, and involve the transfer of an amino group to a nucleophile. wiley-vch.deorganic-chemistry.org In these catalytic cycles, the transition metal may first undergo oxidative addition into the N-O bond of the hydroxylamine derivative. wiley-vch.de

The formation of substituted hydroxylamines (N- or O-substituted derivatives) is another important class of reactions. wikipedia.orgnih.gov Alkylation typically occurs at the nitrogen atom. wikipedia.org These derivative-forming reactions are crucial for creating a wide range of compounds with applications in pharmaceuticals and materials science. nih.govnih.gov

Interfacial Reaction Mechanisms (e.g., Liquid-Liquid Systems)

The study of interfacial reaction mechanisms involving hydroxylamine perchlorate, particularly in liquid-liquid systems, is crucial for understanding its stability and reactivity, especially when in contact with organic phases. Research into the interaction between aqueous hydroxylamine perchlorate (HAP) and organic materials, such as Otto Fuel II, has provided significant insights into the chemical transformations that occur at the liquid-liquid interface.

Investigations have revealed that when an 82% aqueous solution of hydroxylamine perchlorate is in contact with Otto Fuel II, a series of reactions are initiated at the interface, which can lead to auto-ignition over time. researchgate.net The reaction dynamics are complex, involving the decomposition of components from both phases and the subsequent interaction of the resulting products.

A key finding is the critical role of 1,2-propanediol dinitrate (PGDN), the energetic component of Otto Fuel II. It is proposed that PGDN undergoes acid hydrolysis at the liquid-liquid interface. This hydrolysis produces nitric acid, which in turn leads to a decrease in the pH of the HAP solution and the depletion of the stabilizer, 2-nitrodiphenylamine (B16788) (2NDPA), in the Otto Fuel phase. researchgate.net Experiments where HAP was in contact with other components of Otto Fuel in the absence of PGDN showed no significant change in acidity, no gas evolution, and no violent reaction, confirming the central role of PGDN in initiating the interfacial reactions. researchgate.net

The progression of the interfacial reaction can be monitored by observing the depletion of reactants and the evolution of gaseous products over time.

Table 1: Timeline of Component Depletion and Gas Evolution in the HAP-Otto Fuel II System

| Time (hours) | Event |

| ~ 65 - 70 | Complete consumption of the stabilizer, 2-nitrodiphenylamine (2NDPA). researchgate.net |

| ~ 65 - 70 | Concentration of hydroxylamine begins to decrease. researchgate.net |

| 65 - 90 | Evolution of nitrous oxide (N₂O) from the reaction of hydroxylammonium ions with nitrous acids. researchgate.net |

| > 90 | Significant depletion of 1,2-propanediol dinitrate (PGDN) begins. researchgate.net |

| > 90 | Evolution of carbon dioxide (CO₂) attributed to PGDN decomposition. researchgate.net |

| > 90 | Both HAP and PGDN are thought to contribute to N₂O evolution. researchgate.net |

The kinetics of the reaction between hydroxylamine and nitric acid are autocatalytic, with nitrous acid acting as an essential catalyst. researchgate.net The initial rate of reaction follows the equation: d[HNO₂]/dt = k[HNO₂][NH₃OH⁺] researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Computations (e.g., Density Functional Theory)

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of hydroxylamine (B1172632) perchlorate (B79767). DFT provides a balance between computational cost and accuracy, making it a widely used method for studying energetic materials. These calculations can model the molecule in isolation (gas phase) or simulate its crystalline state to predict a wide range of properties, from structural details to reaction kinetics.

A primary application of quantum chemical computations is the determination and validation of a molecule's equilibrium geometry and electronic structure. For a salt like hydroxylamine perchlorate, this involves calculating optimal bond lengths, bond angles, and dihedral angles for both the hydroxylammonium (H₃NOH⁺) cation and the perchlorate (ClO₄⁻) anion, as well as their arrangement in a crystal lattice.

These theoretical calculations are typically validated against experimental data, most commonly from X-ray crystallography. For related energetic salts such as nitronium perchlorate, DFT calculations have been shown to accurately reproduce experimentally determined bond lengths. rsc.org While specific computational studies detailing the optimized geometry of hydroxylamine perchlorate are not abundant in publicly accessible literature, the methodology is well-established. Such a study would typically yield data similar to that presented in the hypothetical table below, which illustrates the type of parameters that are calculated and compared. Analysis of the electronic structure, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), provides insight into the compound's reactivity and stability.

Table 1: Illustrative Geometric Parameters from a DFT Calculation Note: This table is a representative example of data that would be generated from a DFT study. Specific values for hydroxylamine perchlorate require a dedicated computational analysis.

| Parameter | Ion | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|---|

| N-O Bond Length | H₃NOH⁺ | Value | Value |

| O-H Bond Length | H₃NOH⁺ | Value | Value |

| N-H Bond Length | H₃NOH⁺ | Value | Value |

| H-N-O Angle | H₃NOH⁺ | Value | Value |

| Cl-O Bond Length | ClO₄⁻ | Value | Value |

Understanding the decomposition mechanism is critical for predicting the stability and safety of hydroxylamine perchlorate. Quantum chemical calculations are uniquely suited to map out the potential energy surface of decomposition reactions, identifying transition states and reaction intermediates that may be too transient to detect experimentally.

Studies on the thermal decomposition of hydroxylamine perchlorate have combined experimental mass thermal analysis with theoretical insights. The initial and rate-determining step in the decomposition is identified as a proton transfer from the hydroxylammonium cation to the perchlorate anion, forming a molecular complex of hydroxylamine (NH₂OH) and perchloric acid (HClO₄). dtic.mil This is a common decomposition initiation pathway for ammonium-based perchlorate salts. Subsequent steps involve the decomposition of these neutral molecules. Computational studies can determine the activation energy (Ea) for each step, which is a critical parameter for kinetic modeling. dtic.mil

Table 2: Calculated Activation Energies in the Decomposition of Hydroxylamine Perchlorate

| Reaction Step | Description | Activation Energy (Ea) |

|---|---|---|

| NH₃OHClO₄ → [NH₂OH + HClO₄] | Initial proton transfer | 20.7 ± 2 kcal/mol dtic.mil |

These calculations reveal that the initial proton transfer has a significantly lower energy barrier than the subsequent dissociation of perchloric acid, confirming it as the primary step in the decomposition cascade. dtic.mil Further theoretical modeling of the subsequent reactions between hydroxylamine fragments and perchloric acid decomposition products is essential for a complete understanding of the energy release process.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a standard method for characterizing chemical compounds. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared to experimental spectra. For hydroxylamine perchlorate, its structure has been characterized by IR spectroscopy. researchgate.net

Discrepancies between the calculated and experimental spectra are common and often informative. dtic.mil In the gas phase, calculations may align well with experimental data for isolated molecules. However, in the solid state, intermolecular forces such as hydrogen bonding between the H₃NOH⁺ cation and the ClO₄⁻ anion can cause significant shifts in vibrational frequencies. By analyzing these discrepancies, researchers can gain a deeper understanding of the nature and strength of the interactions within the crystal lattice, which are crucial factors in the material's stability and sensitivity. dtic.milnih.gov

Using DFT, researchers can simulate the effects of applying uniform (hydrostatic) pressure to the crystal lattice. These simulations can predict:

Structural Changes: How the unit cell dimensions and volume change with pressure, indicating the material's compressibility. For AP, the compressibility was found to be nearly isotropic. rsc.org

Electronic Structure Modifications: How the electronic band gap changes under compression. In AP, the band gap was found to first increase and then decrease with rising pressure, which has implications for its sensitivity and initiation. rsc.org

Vibrational Properties: How the frequencies of vibrational modes shift under pressure. These shifts provide insight into the stiffening of chemical bonds and changes in intermolecular interactions. rsc.org

Applying this methodology to hydroxylamine perchlorate would provide crucial data on its stability and potential phase transitions under high-pressure conditions relevant to detonation physics.

Multiscale Modeling Methodologies (e.g., QM/MM)

While quantum mechanics is essential for describing chemical reactions, it is computationally too expensive for large systems, such as a molecule interacting with a solvent or embedded in a polymer matrix. Multiscale modeling, particularly the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, addresses this limitation. uiuc.edusemanticscholar.org

In a QM/MM simulation, a small, chemically active region (e.g., the hydroxylamine perchlorate molecule during decomposition) is treated with a high-level QM method, while the surrounding environment (e.g., a polymer binder in a solid propellant) is treated with a less computationally demanding MM force field. uiuc.edufz-juelich.de

This approach would be invaluable for studying hydroxylamine perchlorate in realistic contexts:

Interface Interactions: Modeling the interface between a hydroxylamine perchlorate crystal and a polymer binder, like HTPB, to understand the adhesion forces and potential for sensitization at the interface. Molecular dynamics simulations have been used for this purpose with ammonium (B1175870) perchlorate. researchgate.net

Solvation Effects: Studying the dissolution and behavior of hydroxylamine perchlorate in water, which is highly relevant given its hygroscopic nature. sciencemadness.org QM/MM can accurately model the hydrogen bonding and charge transfer between the salt and surrounding water molecules.

Catalysis: Investigating how metallic impurities, which are known to catalyze the decomposition of hydroxylamine perchlorate, interact with the crystal surface and influence the decomposition pathways at an electronic level. researchgate.net

By bridging the gap between the electronic detail of QM and the large-scale dynamics of MM, multiscale methodologies offer a pathway to simulate the complex, real-world behavior of hydroxylamine perchlorate. nih.gov

Transition State Theory Applications in Reaction Kinetics

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the activated complex, or transition state, which represents the highest energy point along the reaction coordinate. wikipedia.orgyoutube.com In the context of hydroxylamine perchlorate (NH₃OHClO₄), TST is instrumental in analyzing its thermal decomposition kinetics, a process critical to understanding its stability and energetic behavior. The theory helps to elucidate the energy barriers and molecular arrangements involved as the salt decomposes.

Computational studies, particularly those employing mass thermal analysis, have been applied to determine the activation energies for the dissociation reactions. The activation energy (Ea) is a key parameter derived from kinetic studies and represents the minimum energy required for a reaction to occur, corresponding to the energy of the transition state relative to the reactants.

One study determined the activation energy for the dissociation of hydroxylamine perchlorate into hydroxylamine and perchloric acid to be 20.7 ± 2 kcal/mole in the temperature range of 65°C to 77°C. dtic.mil This value quantifies the energy barrier for the initial proton transfer step. The subsequent decomposition of the resulting perchloric acid into HO and ClO₃ was found to have a much higher activation energy of 46.4 ± 2 kcal/mole, a value consistent with the known bond strength of HO-ClO₃. dtic.mil

Further analysis of the decomposition process reveals different energy requirements for subsequent steps. The dissociation of the hydroxylamine molecule itself, following the initial salt dissociation, and its subsequent oxidation by perchloric acid, involves activation energies in the range of 28 to 32 kcal/mole. dtic.mil This indicates that an additional energy input of approximately 8 kcal/mole is necessary to break down the hydroxylamine molecule after it has been freed from the ionic salt structure. dtic.mil

A crystalline phase transition for hydroxylamine perchlorate has been reported to occur between 57°C and 62°C. dtic.mil Kinetic analysis below this transition temperature (specifically, below 64°C) yielded a significantly higher activation energy of 57.7 ± 2 kcal/mole for the initial dissociation, suggesting that the crystal structure of the salt plays a crucial role in the energy required to initiate decomposition. dtic.mil

The table below summarizes the activation energies for the key steps in the thermal decomposition of hydroxylamine perchlorate as determined by mass thermal analysis. dtic.mil

| Reaction / Process | Temperature Range (°C) | Activation Energy (kcal/mole) |

|---|---|---|

| Dissociation of NH₃OHClO₄ (Post-Phase Transition) | 65 - 77 | 20.7 ± 2 |

| Dissociation of NH₃OHClO₄ (Pre-Phase Transition) | < 64 | 57.7 ± 2 |

| Dissociation and Oxidation of NH₂OH | - | 28 - 32 |

| Dissociation of HClO₃ | - | 46.4 ± 2 |

Analytical Methodologies for Purity and Quantitative Assessment

Chromatographic Techniques for High-Purity Analysis

Chromatography is a cornerstone for the analysis of hydroxylamine (B1172632) perchlorate (B79767), offering high resolution and sensitivity for both purity assessment and the quantification of trace impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of hydroxylamine perchlorate. Due to the physical-chemical properties of the hydroxylammonium cation, such as its lack of a chromophore, high polarity, and low molecular weight, direct detection using conventional UV detectors is challenging. nih.gov To overcome this, a common strategy involves pre-column derivatization, where the hydroxylamine is reacted with a reagent to form a product that is easily detectable.

A validated HPLC-UV derivatization method allows for the sensitive detection of hydroxylamine in drug substances. nih.gov For instance, hydroxylamine can be reacted with benzaldehyde (B42025) to form a benzaldimine derivative, which can then be quantified. humanjournals.com This approach provides high sensitivity, with detection limits reaching the parts-per-million (ppm) level. nih.gov

For the perchlorate anion component, HPLC coupled with mass spectrometry (HPLC/ESI-MS or HPLC/ESI-MS/MS) is a powerful method for determination in various water and soil matrices. epa.govepa.gov This technique offers high selectivity and sensitivity, separating the perchlorate from the sample matrix before detection by the mass spectrometer. epa.gov

Table 1: Example HPLC Method Parameters for Hydroxylamine (as a Genotoxic Impurity)

| Parameter | Condition | Reference |

|---|---|---|

| Description | A sensitive, derivatized procedure for determining hydroxylamine in a drug substance. | humanjournals.com |

| Column | Sunfire C18, 250 mm × 4.6 mm, 5μm | humanjournals.com |

| Mobile Phase | A: 0.01M Phosphate buffer (pH 2.5) B: Acetonitrile (Gradient Mode) | humanjournals.com |

| Flow Rate | 1.5 ml/min | humanjournals.com |

| Detection | UV at 254 nm | humanjournals.com |

| Column Temperature | 40°C | humanjournals.com |

| Limit of Detection (LOD) | 1.7 µg/g | humanjournals.com |

| Limit of Quantitation (LOQ) | 5.0 µg/g | humanjournals.com |

Ion Chromatography (IC) with suppressed conductivity detection is the standard and most widely used method for the determination of the perchlorate anion in various samples, including drinking water. chromatographyonline.comanalysis.rsthermofisher.com This technique is highly sensitive and can detect perchlorate at low microgram-per-liter (µg/L) levels. analysis.rsnih.gov The method involves separating the perchlorate anion from other anions on a specialized IC column before it is quantified by a conductivity detector. nih.gov

Several U.S. Environmental Protection Agency (EPA) methods, such as EPA Method 314.0, are based on this principle. analysis.rsnih.gov The choice of column is critical for separating perchlorate from potentially interfering ions commonly found in environmental samples. thermofisher.com High column capacity and specific chemistries allow for the detection of low concentrations of perchlorate even in the presence of high concentrations of other anions. thermofisher.com While primarily used for the anion, IC can also be adapted for the analysis of cations like hydroxylammonium.

Table 2: Typical Ion Chromatography System for Perchlorate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Method | Ion Chromatography with Suppressed Conductivity Detection (IC-CD) | chromatographyonline.com |

| Column | Dionex IonPac AS20 (or equivalent) | chromatographyonline.comanalysis.rs |

| Eluent | Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH) solution | chromatographyonline.comanalysis.rs |

| Detection | Suppressed Conductivity | thermofisher.comnih.gov |

| Method Detection Limit (MDL) | As low as 0.062 µg/L in DI water | analysis.rs |

Spectrophotometric and Electrochemical Quantification Methods

Spectrophotometric and electrochemical methods provide alternative approaches for the quantitative assessment of the hydroxylamine component of the salt. nihs.go.jp

Spectrophotometric Methods: These methods are typically based on color-forming reactions. A sensitive approach involves the oxidation of hydroxylamine to nitrite, which is then determined through a diazo coupling reaction with reagents like p-nitroaniline and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA) to produce a colored azo dye. nih.gov The intensity of the color, measured with a spectrophotometer, is proportional to the hydroxylamine concentration. nih.gov Another method utilizes the bleaching effect of bromine on the dye methyl red; hydroxylamine reduces a known excess of bromine, and the remaining unreacted bromine is determined by the extent of dye bleaching. scispace.com

Electrochemical Methods: Electrochemical sensors offer a highly sensitive means for hydroxylamine determination. These methods are based on the electro-oxidation of hydroxylamine at the surface of a modified electrode. srce.hr For example, a screen-printed electrode modified with functionalized Fe₃O₄ nanoparticles and graphene oxide has been shown to exhibit significant catalytic activity toward hydroxylamine oxidation. srce.hr The measured oxidation current is linearly proportional to the hydroxylamine concentration over a wide range, with detection limits in the nanomolar (nM) range. srce.hr

Table 3: Comparison of Spectrophotometric and Electrochemical Methods for Hydroxylamine

| Method Type | Principle | Key Features | Reference |

|---|---|---|---|

| Spectrophotometry | Oxidation of hydroxylamine to nitrite, followed by a diazo coupling reaction to form a colored product. | Molar absorptivity: 6.7 x 10⁴ l mol⁻¹ cm⁻¹; Linear range: 0-7 µg. | nih.gov |

| Spectrophotometry | Reaction with excess bromine, and back-determination of unreacted bromine using methyl red dye. | Molar absorptivity: 9.8 x 10⁴ l mol⁻¹ cm⁻¹; Linear range: 0-5 µg. | scispace.com |

| Electrochemical Sensor | Catalytic oxidation of hydroxylamine on a modified screen-printed electrode (Fe₃O₄ NPs/GO/SPE). | High sensitivity; Detection limit: 10.0 nM; Linear range: 0.05–700.0 μM. | srce.hr |

Sample Preparation and Interference Mitigation Strategies

Effective sample preparation is crucial for accurate analysis and to minimize matrix effects. Given that hydroxylamine perchlorate is very soluble in water, sample preparation often involves simple dissolution in an appropriate solvent, such as deionized water or an ethanol-water mixture. nihs.go.jpsciencemadness.org

Interference mitigation is a critical consideration for both the cation and anion analysis.

For Perchlorate Analysis (IC): The primary interferences are high concentrations of other common anions, such as chloride, sulfate (B86663), and carbonate, which can co-elute with or shift the retention time of the perchlorate peak. nih.govepa.gov Strategies to mitigate these interferences include:

Sample Dilution: Diluting the sample can resolve issues caused by high ionic strength matrices, although this will raise the method's reporting limit. epa.gov

Matrix Elimination: Using specialized pretreatment cartridges (e.g., OnGuard cartridges) to selectively remove interfering ions like chloride and sulfate before analysis.

Chromatographic Adjustments: Modifying the eluent strength or using different analytical columns can improve the separation of perchlorate from interfering peaks. thermofisher.comepa.gov

For Hydroxylamine Analysis: The stability of the hydroxylammonium ion can be a concern. Research has shown that the decomposition of hydroxylamine perchlorate solutions can be accelerated by the presence of certain metal ions, specifically Fe³⁺ and Cu²⁺. researchgate.net Therefore, sample preparation must avoid contamination with these metals. Using chelating agents or ensuring all glassware and reagents are free from metal contaminants can mitigate this interference. When using spectrophotometric methods, other oxidizing or reducing agents present in the sample matrix can interfere with the color-forming reaction and must be considered. scispace.com

Advanced Research Applications in Chemical Disciplines

Role in High-Energy Materials and Propellant Chemistry

Hydroxylammonium perchlorate (B79767) (HAP), the perchloric acid salt of hydroxylamine (B1172632), has garnered significant interest as a high-performance oxidizer in the field of energetic materials. sciencemadness.org Its appeal stems from an advantageous energy output and a more favorable oxygen balance when compared to ammonium (B1175870) perchlorate, a conventionally used oxidizer in solid propellant formulations. google.com

Hydroxylamine perchlorate is recognized for its potent oxidizing capabilities, which are crucial for applications in solid propellants. The energy and stability characteristics of HAP are central to its performance. The initial step in its thermal decomposition is a proton transfer, which forms the free amine (hydroxylamine) and perchloric acid. dtic.mil

Key findings from thermal analysis studies include:

The activation energy for the dissociation of hydroxylamine perchlorate has been determined to be approximately 20.7 ± 2 kcal/mole in the temperature range of 65°C to 77°C. dtic.mil

Following the initial dissociation of the salt, further energy is required to dissociate the free hydroxylamine. The subsequent oxidation of these dissociation products by perchloric acid involves activation energies between 28 and 32 kcal/mole. dtic.mil

These energetic properties position hydroxylamine perchlorate as a subject of ongoing research for enhancing the performance of solid rocket motors and other energetic systems. google.com

The combustion behavior of hydroxylamine perchlorate is a critical aspect of its application in propellants. Research has shown that its combustion kinetics are dependent on external conditions such as pressure. researchgate.net In electrically controlled solid propellants (ECSPs), where HAP can be used as the oxidizer, the burn rate can be modulated by adjusting the applied voltage. researchgate.net

Studies on propellants containing hydroxylamine have demonstrated that:

Increasing pressure enhances the burning rate. For instance, as pressure increases from 0.1 MPa to 1.0 MPa in a specific ECSP formulation, the mean burning rate can increase from 0.44 mm/s to 0.89 mm/s. researchgate.net

Metal additives, such as copper, can act as catalysts, accelerating the decomposition of the propellant and reducing ignition delays. researchgate.net

The inclusion of HAP in composite propellants, often with a fuel binder like hydroxyl-terminated polybutadiene (B167195) (HTPB) and powdered aluminum, is a key area of research for creating castable, high-performance solid propellants. google.comwikipedia.orgresearchgate.net

Table 1: Effect of Pressure on ECSP Combustion Characteristics Data for a hydroxylamine nitrate-based propellant, illustrating general principles applicable to hydroxylamine-based propellants.

| Pressure (MPa) | Mean Ignition Delay Time (ms) | Mean Burning Rate (mm/s) |

| 0.1 | 151.6 | 0.44 |

| 1.0 | 74.2 | 0.89 |

| Source: researchgate.net |

Hybrid rocket propulsion, which typically involves a solid fuel and a liquid oxidizer, represents another area of application for energetic materials like HAP. wikipedia.org Historically, hydroxylamine perchlorate gained attention in the 1960s for its use in hybrid systems, where it demonstrated a high specific impulse, especially when paired with metalized fuels.

In the context of hybrid rockets:

The standard configuration consists of a solid fuel grain (often a polymer like HTPB) and a liquid oxidizer. wikipedia.org

Hybrid systems offer safety advantages by storing the fuel and oxidizer separately and can be throttled or shut down, similar to liquid rocket engines. wikipedia.org

While not as common as other oxidizers like liquid oxygen or nitrous oxide, the high energy density of perchlorate-based oxidizers makes them of interest for advanced hybrid concepts. wikipedia.org The American Rocket Company (AMROC), for example, developed large hybrid rockets using a combination of liquid oxygen (LOX) and hydroxyl-terminated polybutadiene (HTPB). wikipedia.org

Reagent in Advanced Organic and Inorganic Synthesis

Beyond its use in energetic materials, hydroxylamine perchlorate serves as a valuable reagent in chemical synthesis. Its reactivity is centered on the hydroxylamine moiety, which can participate in various organic transformations.

A primary application of hydroxylamine and its salts in organic synthesis is the reaction with carbonyl compounds to form oximes. wikipedia.org This reaction involves the condensation of an aldehyde or a ketone with hydroxylamine. wikipedia.orgkhanacademy.orgchemtube3d.com

The general transformation is:

Aldehydes (R-CH=O) react with hydroxylamine to produce aldoximes. wikipedia.org

Ketones (RR'C=O) react with hydroxylamine to yield ketoximes. wikipedia.org

This conversion is a fundamental process for creating more complex molecular structures from simpler carbonyl precursors. The nitrogen atom in hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon, which, after a series of proton transfers and the elimination of a water molecule, results in the C=N-OH functionality of the oxime. chemtube3d.com

The formation of oximes is a critical step in the synthesis of valuable chemical intermediates. These intermediates are foundational for building more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.

The oxime functional group is a versatile precursor for other functionalities:

Reduction: Oximes can be reduced to form primary amines. wikipedia.org

Rearrangement: The Beckmann rearrangement transforms ketoximes into amides, a reaction used in the industrial synthesis of caprolactam, the precursor to Nylon 6. wikipedia.org